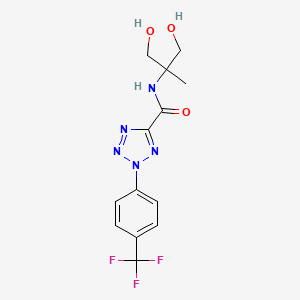
N-(1,3-dihydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-dihydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H14F3N5O3 and its molecular weight is 345.282. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-dihydroxy-2-methylpropan-2-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide, commonly referred to as compound 1, is a tetrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and mechanisms of action based on diverse research findings.
Molecular Structure
- IUPAC Name : this compound
- Molecular Formula : C13H14F3N5O3
- Molecular Weight : 345.282 g/mol
- CAS Number : 1396798-71-2
Physical Properties
| Property | Value |
|---|---|
| Purity | ≥ 95% |
| Solubility | Soluble in DMSO |
| Appearance | White crystalline |
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of compound 1 against various cancer cell lines. Notably, a study demonstrated significant cytotoxic activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 25 µM against MCF-7 cells, indicating moderate potency in inhibiting cell proliferation .
Case Study: In Vitro Analysis
A comparative analysis of compound 1 with other tetrazole derivatives revealed that modifications in the substituent groups significantly influenced cytotoxicity. For instance, compounds with trifluoromethyl substitutions showed enhanced activity compared to their non-fluorinated counterparts. The structure–activity relationship (SAR) highlighted the importance of the hydroxyl group at the 1-position and the trifluoromethyl group at the para position for optimal biological activity .
Antimicrobial Activity
In addition to its anticancer properties, compound 1 has been investigated for its antimicrobial effects. Preliminary screening against various bacterial strains indicated that it possesses notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a lead compound in antibiotic development .
The mechanism underlying the biological activity of compound 1 appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- DNA Interaction : Studies suggest that compound 1 may bind to DNA, disrupting replication processes, which is a common mechanism observed in many anticancer agents .
- Antimicrobial Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell wall synthesis or interference with protein synthesis .
Eigenschaften
IUPAC Name |
N-(1,3-dihydroxy-2-methylpropan-2-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O3/c1-12(6-22,7-23)17-11(24)10-18-20-21(19-10)9-4-2-8(3-5-9)13(14,15)16/h2-5,22-23H,6-7H2,1H3,(H,17,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPXQCMDCIMNKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)C1=NN(N=N1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














